N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a carboxamide group at position 6, a methyl substituent at position 2, and a 4-(diethylamino)-2-methylphenyl moiety as the amide substituent. The diethylamino group enhances solubility and electronic effects, while the thiazolo-pyrimidine core provides rigidity and π-stacking capabilities, critical for target binding .
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-5-22(6-2)14-7-8-16(12(3)9-14)21-17(24)15-10-20-19-23(18(15)25)11-13(4)26-19/h7-11H,5-6H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXYOPOZERGWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, primarily targets the Receptor for Advanced Glycation End products (RAGE). RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily. It plays a crucial role in various inflammatory responses and is often over-expressed in chronic inflammatory diseases.
Mode of Action
N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide interacts with RAGE and inhibits its activity. This interaction reduces the accumulation rate of cytotoxic amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death.
Biochemical Pathways
The compound affects the RAGE-Nuclear Factor-κB (NF-κB) pathway. RAGE interacts with various pathogenic ligands and activates NF-κB, a transcription factor that plays a crucial role in various inflammatory responses. By inhibiting RAGE, N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide reduces the activation of NF-κB, thereby affecting the downstream inflammatory responses.
Pharmacokinetics
It is known that the compound has improved hydrophilicity compared to its parent analogs. This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the action of N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is the reduction of neurotoxic inflammation and neuronal cell death. By inhibiting RAGE, the compound reduces the accumulation of cytotoxic Aβ in the brain. This leads to a decrease in neurotoxic inflammation and subsequent neuronal cell death.
Biological Activity
The compound N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 350.45 g/mol
Structural Components
- Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
- Pyrimidine Core : Often associated with nucleic acid interactions.
- Diethylamino Group : Enhances lipophilicity and may improve membrane permeability.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Apoptosis Induction
A study demonstrated that a related thiazolo-pyrimidine compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involved mitochondrial dysfunction and the release of cytochrome c into the cytosol, leading to cell death.
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have also been investigated for their antimicrobial activities. The compound's ability to inhibit bacterial growth has been attributed to its interference with bacterial DNA synthesis.
Example Findings
In vitro studies revealed that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including:
- AChE (Acetylcholinesterase) : Important for neurodegenerative disease treatment.
- MAO-B (Monoamine Oxidase B) : Relevant in managing Parkinson's disease.
Inhibition Studies
Kinetic studies indicated that similar compounds displayed competitive inhibition against AChE with IC50 values ranging from 0.1 to 0.5 µM, suggesting promising therapeutic applications in neurodegenerative disorders.
Research Findings Summary
Scientific Research Applications
Research indicates that N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant biological activity against various cancer cell lines. Its mechanism of action appears to involve the modulation of molecular targets implicated in tumor growth and survival.
Anticancer Studies
- Cell Line Testing : In vitro studies have demonstrated that the compound shows cytotoxic effects against several cancer cell lines, including:
- Mechanism Insights : The compound's structural features allow it to interact with specific proteins involved in cancer progression. Its thiazolo-pyrimidine core contributes to its ability to inhibit key signaling pathways essential for tumor growth .
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent:
- Absorption : Studies suggest that modifications to the compound's structure can enhance its solubility and bioavailability.
- Distribution : The lipophilicity of the diethylamino group may facilitate better tissue penetration.
- Metabolism : Preliminary data indicate that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.
- Excretion : Further studies are needed to elucidate the excretion pathways and half-life of the compound.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various experimental settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant inhibition of SNB-19 and OVCAR-8 cell lines with PGIs over 85%. |
| Study B | Mechanistic Insights | Identified interaction with apoptosis-related proteins leading to increased cell death in cancer cells. |
| Study C | ADME Profile | Enhanced solubility observed in modified derivatives; favorable pharmacokinetic profile suggested. |
Chemical Reactions Analysis
Key Reaction Mechanisms
a. Enzymatic Diarylation
In a model reaction, laccase (Novozym 51,003) catalyzes the coupling of 6-acetyl-7-methyl-5-phenyl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one (2a) with catechol (3a) to form diarylated derivatives (e.g., 4a). This involves:
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Quinone formation : Oxidation of catechol to ortho-quinone.
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Nucleophilic attack : The active methylene carbon of the thiazolo[3,2-a]pyrimidine core attacks the quinone intermediate .
b. Cyclization Reactions
The synthesis of intermediate thiazolopyrimidin-3(2H)-ones (e.g., 2a-m) involves:
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Heating DHPMs with ethyl chloroacetate (110–115°C) to form hydrochloride salts.
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Neutralization with ammonia to isolate the target compound .
Reaction Conditions and Reagents
| Step | Conditions | Reagents | Yield |
|---|---|---|---|
| Enzymatic Diarylation | Room temperature, phosphate buffer (pH 8), CH₃CN (2:1 v/v) | Laccase (Novozym 51,003), catechol (3a) | Not specified |
| Cyclization | Heated at 110–115°C | Ethyl chloroacetate | 71–98% |
| Amide Coupling | Controlled temperature/pressure | DMF, dichloromethane | N/A |
Purification and Analysis
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Purification : Column chromatography (silica gel) is commonly used to isolate intermediates and final products .
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Structural Validation : Techniques like X-ray crystallography, molecular docking (ArgusLab), and NMR/IR spectroscopy are employed to confirm structural integrity and biological activity .
Mechanistic Insights
The compound’s reactivity is influenced by:
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Electrophilic/Nucleophilic sites : The carboxamide group and aromatic substituents enable participation in substitution and coupling reactions.
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Stability : Maintains stability under standard laboratory conditions but may degrade under light/moisture.
Comparison with Similar Compounds
Structural Analogues in the Thiazolo[3,2-a]pyrimidine Family
Several structurally related thiazolo[3,2-a]pyrimidine carboxamides have been synthesized and studied:
Key Observations :
- Steric Hindrance: The tert-butyl group in ’s compound may hinder binding to flat enzymatic pockets, unlike the planar diethylamino-methylphenyl group in the target compound .
- Synthetic Flexibility: The methylphenyl and diethylamino groups allow modular synthesis via amidation or nucleophilic substitution, as seen in related thiazolo-pyrimidine syntheses .
Pyrimidine-Based Carboxamides with Divergent Cores
Compounds with pyrimidine cores but differing heterocyclic systems include:
Key Observations :
- Pharmacophore Diversity : Vibegron’s pyrrolo-pyrimidine core and Dasatinib’s thiazole-carboxamide highlight the role of carboxamide positioning in divergent therapeutic applications (oncology vs. urology) .
Physicochemical and Crystallographic Comparisons
- Solubility: The diethylamino group in the target compound likely improves aqueous solubility compared to methoxy or tert-butyl analogues, as seen in similar compounds with hydrophilic substituents .
- Hydrogen Bonding : Crystallographic studies of ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveal intermolecular hydrogen bonds between carbonyl groups and solvent (DMF), suggesting similar interactions for the target compound’s carboxamide moiety .
- Puckering Effects : Ring puckering in pyrimidine derivatives () may influence conformational stability, though the planar thiazolo-pyrimidine core of the target compound likely minimizes such effects .
Q & A
Advanced Research Question
- Puckering effects : Non-planar pyrimidine rings reduce π-π stacking, favoring solubility in polar solvents (e.g., DMSO). Cremer-Pople analysis (via SC-XRD) quantifies deviations from planarity .
- Hydrogen bonding : Intermolecular C–H···O bonds (2.8–3.2 Å) stabilize crystal lattices but may reduce dissolution rates. Graph set analysis (e.g., motifs) identifies dominant packing patterns .
Example : In analogs, bifurcated hydrogen bonds along the c-axis increase melting points (>420 K) but require co-solvents (DMF) for dissolution .
What experimental and computational approaches optimize hydrogen-bonding interactions for co-crystallization?
Advanced Research Question
- Co-crystal screening : Use high-throughput slurry methods with GRAS (Generally Recognized As Safe) co-formers (e.g., succinic acid) in 1:1–1:3 molar ratios.
- Hirshfeld surface analysis : Maps dₙᵒʳₘ surfaces to identify preferred hydrogen-bond donors/acceptors (e.g., carbonyl O vs. amine N) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol/water mixtures) to predict co-crystal stability .
How can polymorphism impact biological activity, and how is it controlled during synthesis?
Advanced Research Question
- Polymorph screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect forms. For example, a high-melting polymorph (Form I, >425 K) may exhibit better bioavailability than a metastable form .
- Crystallization control : Seed with pre-characterized crystals and adjust cooling rates (0.1–1.0 K/min) to favor the desired polymorph .
What purification techniques ensure high purity (>95%) for pharmacological studies?
Basic Research Question
- Recrystallization : Ethyl acetate/ethanol (3:2 v/v) removes unreacted aldehydes and sodium acetate byproducts .
- Column chromatography : Use silica gel (60–120 mesh) with gradients of ethyl acetate in hexane (10% → 50%) to isolate the carboxamide derivative. Monitor by TLC (Rf = 0.4 in 30% EA/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
